molecular formula C10H17F3N2O4S B2448270 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate CAS No. 2172097-32-2

2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate

Cat. No.: B2448270
CAS No.: 2172097-32-2
M. Wt: 318.31
InChI Key: XZGQLESPGJMRQH-UHFFFAOYSA-N
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Description

2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isothiazolidine ring, a cyclopropyl group, and a trifluoroacetate moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.C2HF3O2/c9-8(7-2-3-7)6-10-4-1-5-13(10,11)12;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGQLESPGJMRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC(C2CC2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the nucleophilic ring-opening of epoxides with primary sulfonamides, followed by subsequent reactions to introduce the cyclopropyl and trifluoroacetate groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Reactivity of the Isothiazolidine 1,1-Dioxide Core

The sulfone group in the isothiazolidine ring directs reactivity via two primary pathways:

Reaction Type Conditions/Reagents Products/Outcomes Mechanistic Insight
Nucleophilic Attack Strong nucleophiles (e.g., Grignard reagents, amines)Ring-opening at the sulfur atom, forming thiol intermediatesSulfone’s electron-withdrawing nature activates adjacent carbon for nucleophilic substitution .
Reduction LiAlH<sub>4</sub>, NaBH<sub>4</sub>Partial reduction of sulfone to sulfide (rare due to sulfone stability)Requires harsh conditions; trifluoroacetate may protonate intermediates .

Cyclopropane Ring Reactions

The cyclopropyl group exhibits strain-driven reactivity:

Reaction Type Conditions/Reagents Products/Outcomes Key Observations
Ring-Opening Acidic (H<sub>2</sub>SO<sub>4</sub>), Oxidative (O<sub>3</sub>)Linear alkyl sulfonates or ketonesCyclopropane strain relief drives reactivity; regioselectivity depends on substituents.
[2+1] Cycloaddition DichlorocarbeneSpirocyclic adductsLimited by steric hindrance from the aminoethyl group.

Amino Group Transformations

The primary amine participates in classic reactions, influenced by the trifluoroacetate counterion:

Reaction Type Conditions/Reagents Products/Outcomes Role of Trifluoroacetate
Acylation Acetyl chloride, DCMAmide derivativesTrifluoroacetate may act as a proton scavenger, enhancing nucleophilicity.
Schiff Base Formation Aldehydes/ketones, mild acidImine-linked conjugatesSteric hindrance from cyclopropane may slow kinetics.

Biological Interactions (Kinase Inhibition)

As a kinase inhibitor candidate, the compound likely engages in:

Interaction Type Biological Targets Proposed Mechanism Structural Basis
Competitive Binding ATP-binding pocketsMimics transition-state geometry of phosphorylated substratesSulfone group mimics phosphate charge; cyclopropane enforces rigidity.
Allosteric Modulation Regulatory kinase domainsStabilizes inactive kinase conformationsAminoethyl side chain forms hydrogen bonds with Asp/Glu residues.

Comparative Reactivity with Analogues

Contrasted with the piperidine-substituted isothiazolidine in:

Feature 2-(2-Amino-2-cyclopropylethyl) Derivative 2-(1-(Piperidin-2-yl)ethyl) Derivative
Amine Reactivity Higher nucleophilicity due to less steric hindranceReduced nucleophilicity (piperidine’s bulky ring)
Ring-Opening Trends Favors acid-catalyzed pathwaysPrefers nucleophilic substitution at sulfur
Biological Target Selectivity Predominantly serine/threonine kinasesTyrosine kinase focus

Synthetic Considerations

Key challenges in leveraging its reactivity:

  • Solubility Constraints : Trifluoroacetate improves aqueous solubility but complicates polar aprotic solvent use.

  • Stability : Cyclopropane ring prone to unintended opening under basic conditions.

  • Purification : Chromatography often required due to byproducts from sulfone-mediated side reactions .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of more intricate organic molecules.
  • Reagent in Organic Transformations: It participates in various chemical reactions including oxidation and substitution reactions.

Biology

  • Enzyme Interaction Studies: Its unique structure makes it suitable for investigating enzyme interactions and protein binding dynamics.
  • Potential Therapeutic Applications: Ongoing research aims to explore its efficacy as a therapeutic agent, particularly in drug development targeting specific biological pathways.

Medicine

  • Drug Development: Research is focused on its potential as a new drug candidate, especially in treating conditions where enzyme modulation is beneficial.
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit significant anticancer properties.

Industry

  • Specialty Chemicals Production: The compound is utilized in the formulation of specialty chemicals with tailored properties for various industrial applications.

Case Studies and Research Findings

  • Anticancer Evaluation : A study involving derivatives of this compound demonstrated significant antimitotic activity against various human tumor cells, indicating its potential as an anticancer agent .
  • Enzyme Interaction Research : Investigations into the compound's interactions with specific enzymes have revealed insights into its binding mechanisms and potential therapeutic uses .
  • Synthetic Methodologies : Research detailing synthetic routes has optimized production methods for scalability and cost-effectiveness, enhancing its applicability in industrial settings .

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate stands out due to its unique combination of a cyclopropyl group and a trifluoroacetate moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate is a complex organic molecule notable for its unique structural characteristics and potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features an isothiazolidine ring, a cyclopropyl group, and a trifluoroacetate moiety. Its molecular formula is C10H17F3N2O4SC_{10}H_{17}F_3N_2O_4S with a molecular weight of 318.31 g/mol. The trifluoroacetate group enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique structure allows for binding to molecular targets, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in inflammatory pathways.
  • Protein Binding : The compound's structural features suggest potential for binding to proteins involved in signal transduction.

Antimicrobial Properties

Preliminary studies suggest that compounds containing isothiazolidine rings may possess antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have indicated that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.

Table 1: Comparative Biological Activity of Similar Compounds

Compound NameBiological ActivityReference
2-Aminothiazole DerivativesAnti-inflammatory
Thiadiazole DerivativesAnticancer properties
2-(2-Amino-2-cyclopropylethyl)isothiazolidinePotential enzyme inhibitor

Case Studies

  • Anti-inflammatory Effects : In a study examining various isothiazolidine derivatives, one compound demonstrated a significant reduction in carrageenan-induced paw edema by approximately 53%, suggesting strong anti-inflammatory potential .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

Q & A

Q. Optimization Tips :

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
  • For oxidation steps, maintain temperatures below 40°C to prevent decomposition .

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclopropane ring (characteristic δ 0.5–1.5 ppm protons) and trifluoroacetate counterion (δ 160–165 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄F₃N₂O₄S⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry of the cyclopropane and isothiazolidine ring (if single crystals are obtainable) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with 0.1% TFA in water/acetonitrile gradient .

Advanced: How does the cyclopropane moiety influence conformational stability under physiological conditions?

Methodological Answer:
The cyclopropane group introduces steric strain and rigidity, which can:

  • Enhance Metabolic Stability : Resist cytochrome P450 oxidation due to restricted bond rotation .
  • Impact Solubility : Hydrophobicity may reduce aqueous solubility, requiring formulation with co-solvents (e.g., PEG-400).
  • Experimental Validation :
    • Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
    • Compare degradation profiles with non-cyclopropane analogs to isolate strain effects .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or compound handling:

  • Purity Verification : Re-test batches with HPLC-ELSD to rule out salt hydrolysis or counterion variability .
  • Assay Standardization : Use mTOR inhibition assays (see Novartis patents for rapamycin-derivative protocols) with controls for ATP concentration and pH .
  • Data Triangulation : Cross-validate IC₅₀ values across orthogonal assays (e.g., SPR binding vs. cell proliferation).

Advanced: How to design experiments assessing interactions with mTOR or analogous targets?

Methodological Answer:
Leverage structural analogs (e.g., rapamycin derivatives with isothiazolidine motifs ):

  • Competitive Binding Assays : Use fluorescently labeled rapamycin and measure displacement via fluorescence polarization.
  • Molecular Dynamics (MD) Simulations : Model the compound’s docking into the FKBP12-mTOR complex, focusing on cyclopropane-induced steric complementarity.
  • In Vitro/In Vivo Correlation : Test in mTOR-dependent cell lines (e.g., HEK293T) and compare with xenograft models.

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